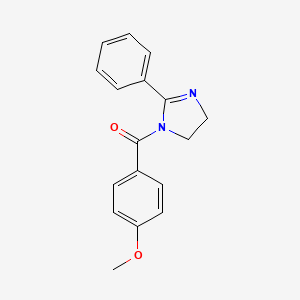

(4-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

説明

特性

IUPAC Name |

(4-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-15-9-7-14(8-10-15)17(20)19-12-11-18-16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPREFRIKSKDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common synthetic route for (4-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone involves the reaction of 4-methoxybenzaldehyde with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

(4-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Biological Activities

1. Antimicrobial Activity

Research has indicated that imidazole derivatives possess significant antimicrobial properties. Studies have shown that (4-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone exhibits activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics.

2. Anticancer Properties

Imidazole derivatives have been extensively studied for their anticancer effects. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. A notable study reported that it induced apoptosis in human cancer cell lines, possibly through the modulation of apoptotic pathways involving caspases.

3. Anti-inflammatory Effects

The anti-inflammatory properties of imidazole compounds are well-documented. Research indicates that this compound may inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases.

Therapeutic Applications

1. Drug Development

The unique structure of this compound makes it a valuable candidate in drug discovery programs targeting infectious diseases and cancer therapies. Its ability to interact with biological targets suggests potential as a scaffold for designing more potent derivatives.

2. Formulation in Pharmaceuticals

Due to its bioactive nature, this compound can be incorporated into pharmaceutical formulations aimed at treating infections or cancers. Its solubility and stability profile make it suitable for various dosage forms, including tablets and injectables.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli.

Case Study 2: Cancer Cell Apoptosis

In a research article from Cancer Letters, the compound was tested on various human cancer cell lines. The findings revealed that treatment with this compound led to increased levels of cleaved caspase 3 and 7, confirming its role in promoting apoptosis.

作用機序

The mechanism of action of (4-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

Key Findings

Substituent Effects on Synthesis :

- The target compound’s 2-phenyl and 4-methoxyphenyl groups likely require multi-step synthesis involving sulfonyl chloride intermediates and lithiation reactions, as seen in analogous syntheses (e.g., ).

- Yields for similar compounds vary widely (37–75%), influenced by steric hindrance and electronic effects. For example, compound 2d achieves a 75% yield due to the stabilizing 4-methylpiperidinyl group .

Physicochemical Properties: Electronic Effects: The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing stability compared to electron-withdrawing substituents (e.g., nitro in ).

Functional Performance: Biological Activity: Compounds with morpholine or piperidinyl amide substituents (e.g., 2a–2g) show promise as p53-MDM2 inhibitors, suggesting the target compound’s phenyl group may offer alternative binding modes .

Tables of Comparative Data

NMR Chemical Shifts (Selected Examples)

| Compound | δ(^13C) for Methoxy Groups (ppm) | δ(^13C) for Imidazole Core (ppm) |

|---|---|---|

| Target* | ~55 (estimated) | 70–130 (aromatic carbons) |

| 2c | 55.01, 55.07, 55.37 | 113.15–163.03 |

| P4 | 55.32 | 127.35–162.76 |

*Estimated based on analogs.

Inhibition Efficiency in Corrosion Studies

| Compound | Inhibition Efficiency (%) | Hydrochloric Acid Concentration |

|---|---|---|

| P3 | 85 | 5 M |

| P4 | 72 | 5 M |

生物活性

The compound (4-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone , also known by its structural formula and various synonyms, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of imidazole derivatives through various organic reactions. The process may include the condensation of 4-methoxybenzaldehyde with appropriate amines or phenyl derivatives under controlled conditions to yield the desired imidazole structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the imidazole ring. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : Induction of apoptosis and inhibition of cell proliferation were observed.

- HepG2 (liver cancer) : Effective in reducing cell viability with IC50 values in the low micromolar range.

A specific study indicated that related compounds could inhibit microtubule assembly at concentrations as low as 20 μM, demonstrating their potential as microtubule-destabilizing agents .

The mechanism by which these compounds exert their anticancer effects often involves:

- Induction of apoptosis via caspase activation.

- Disruption of microtubule dynamics.

- Interference with cell cycle progression.

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have been investigated for their antibacterial and anti-inflammatory activities. Some findings include:

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported in the range of 20–50 μg/mL .

Case Studies

Several case studies have been documented regarding the biological efficacy of imidazole derivatives:

- Study on MDA-MB-231 Cells :

- Evaluation Against Bacterial Strains :

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are available for (4-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone, and how do reaction conditions impact yield?

- Methodology: The compound can be synthesized via condensation of amidines (e.g., benzamidine hydrochloride) with α-halo ketones (e.g., 4-methoxyphenacyl bromide) in polar aprotic solvents like DMF or acetonitrile. Key steps include:

- Step 1: Nucleophilic substitution between the amidine and α-halo ketone at 60–80°C for 6–12 hours.

- Step 2: Cyclization under basic conditions (e.g., K₂CO₃) to form the dihydroimidazole core.

- Critical parameters: Temperature control (prevents side reactions), solvent choice (DMF enhances solubility), and stoichiometric ratios (1:1 amidine:halo ketone) .

- Yield optimization: Purity >90% is achievable via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- Techniques:

- X-ray crystallography: Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 85° between phenyl and imidazole planes) .

- NMR: ¹H NMR shows characteristic imidazole protons at δ 7.2–7.5 ppm and methoxy singlet at δ 3.8 ppm. ¹³C NMR confirms the ketone carbonyl at δ 190–195 ppm .

- FT-IR: Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O of methoxy group) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve purity and scalability for this compound?

- Challenges: Competing side reactions (e.g., over-alkylation) and byproduct formation (e.g., uncyclized intermediates).

- Solutions:

- Catalysis: Use catalytic iodine (1–2 mol%) to accelerate cyclization .

- Solvent optimization: Switch to THF for faster kinetics and easier solvent removal .

- Flow chemistry: Continuous flow reactors reduce reaction time (2–4 hours) and improve reproducibility .

Q. What are the hypothesized biological targets of this compound, and how is binding affinity validated?

- Targets: Potential inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) or bacterial DNA gyrase due to structural analogy with imidazole antifungals .

- Validation methods:

- Molecular docking: Computational models (e.g., AutoDock Vina) predict binding energies (−8.5 to −9.2 kcal/mol) to active sites .

- Enzyme assays: IC₅₀ values determined via spectrophotometric monitoring of substrate conversion (e.g., lanosterol demethylation for CYP51) .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values across studies)?

- Root causes:

- Experimental variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (pH, temperature) .

- Sample degradation: Hydrolysis of the methanone group in aqueous buffers over time .

- Mitigation strategies:

- Standardized protocols: Use identical cell lines (e.g., ATCC-certified) and fresh DMSO stock solutions.

- Stability studies: Monitor compound integrity via HPLC at 0, 24, and 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。